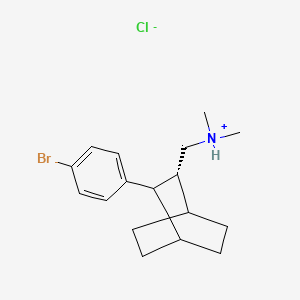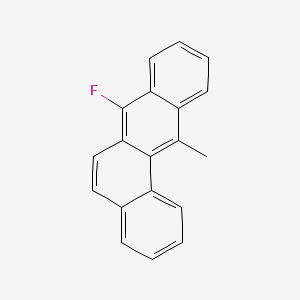
Benz(a)anthracene, 7-fluoro-12-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benz(a)anthracene, 7-fluoro-12-methyl-: is a polycyclic aromatic hydrocarbon (PAH) derivative It is structurally characterized by the presence of a fluorine atom at the 7th position and a methyl group at the 12th position on the benzo[a]anthracene framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benz(a)anthracene, 7-fluoro-12-methyl- typically involves multi-step organic reactions. One common approach is the fluorination of 7-methylbenzo[a]anthracene using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure selective fluorination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The process would also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benz(a)anthracene, 7-fluoro-12-methyl- can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of partially hydrogenated derivatives.
Substitution: Electrophilic substitution reactions, such as nitration or sulfonation, can occur at various positions on the aromatic ring, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of partially hydrogenated derivatives.
Substitution: Formation of nitro or sulfonic acid derivatives.
Applications De Recherche Scientifique
Chemistry: Benz(a)anthracene, 7-fluoro-12-methyl- is used as a model compound in studies of PAH behavior and reactivity. It is also employed in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is studied for its interactions with biological macromolecules, such as DNA and proteins, to understand its potential mutagenic and carcinogenic effects.
Medicine: Research into the medicinal applications of Benz(a)anthracene, 7-fluoro-12-methyl- includes its potential use as a precursor for the development of anticancer agents, given its structural similarity to other bioactive PAHs.
Industry: In the industrial sector, this compound is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of Benz(a)anthracene, 7-fluoro-12-methyl- involves its interaction with cellular components, leading to the formation of reactive intermediates. These intermediates can bind to DNA, causing mutations and potentially leading to carcinogenesis. The molecular targets include enzymes involved in metabolic activation, such as cytochrome P450 enzymes, which convert the compound into its active form.
Comparaison Avec Des Composés Similaires
Benz(a)anthracene: The parent compound without the fluorine and methyl substitutions.
7,12-Dimethylbenz(a)anthracene: A derivative with two methyl groups at positions 7 and 12.
7-Fluorobenz(a)anthracene: A derivative with a fluorine atom at position 7.
Uniqueness: Benz(a)anthracene, 7-fluoro-12-methyl- is unique due to the combined presence of both a fluorine atom and a methyl group, which can significantly alter its chemical reactivity and biological activity compared to its unsubstituted or singly substituted counterparts.
Propriétés
Numéro CAS |
68781-45-3 |
|---|---|
Formule moléculaire |
C19H13F |
Poids moléculaire |
260.3 g/mol |
Nom IUPAC |
7-fluoro-12-methylbenzo[a]anthracene |
InChI |
InChI=1S/C19H13F/c1-12-14-7-4-5-9-16(14)19(20)17-11-10-13-6-2-3-8-15(13)18(12)17/h2-11H,1H3 |
Clé InChI |
OBXKLVWZVMNHJR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=C(C3=CC=CC=C13)F)C=CC4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


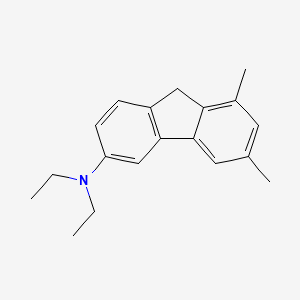
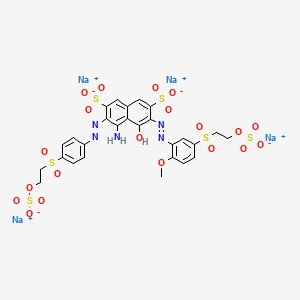

![3-[4-[(Trifluoromethyl)thio]phenyl]-2-propenoic acid ethyl ester](/img/structure/B13783900.png)



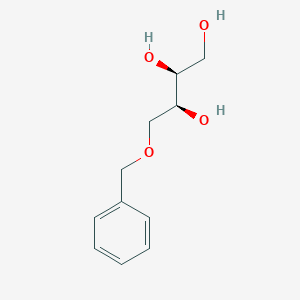
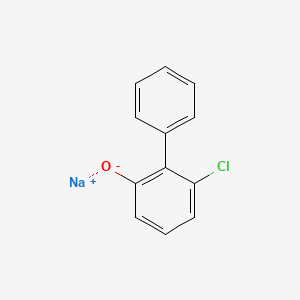
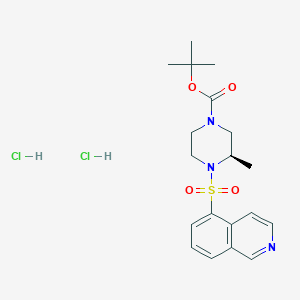
![1-Chloro-4-[3-chloro-1-(1-methylethoxy)propyl]benzene](/img/structure/B13783930.png)
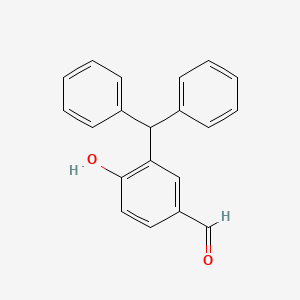
![2-ethenyl-7-[(E)-2-[5-(2-ethylhexoxy)-2-methoxyphenyl]ethenyl]-9,9-dioctylfluorene](/img/structure/B13783941.png)
